Propargyl alpha-L-fucopyranoside

Description

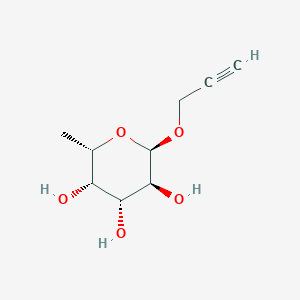

Propargyl alpha-L-fucopyranoside is a synthetic glycoside derivative of L-fucose, a 6-deoxyhexose with the formula C₆H₁₂O₅. This compound features a propargyl group (-C≡CH) attached to the anomeric carbon of alpha-L-fucopyranose. Its structure combines the stereochemical complexity of fucose with the reactivity of the alkyne group, enabling applications in chemical biology and glycoconjugate synthesis. Unlike natural fucosides, the propargyl moiety introduces unique reactivity for click chemistry (e.g., azide-alkyne cycloaddition) and serves as a biochemical probe for studying fucosidase enzymes or lectin interactions .

Properties

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-prop-2-ynoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h1,5-12H,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZDJWONINIPAQ-JTPBWFLFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC#C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC#C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation of Alpha-L-Fucopyranose

The foundational approach to synthesizing this compound involves the glycosylation of alpha-L-fucopyranose with propargyl alcohol. This reaction typically employs Lewis acid catalysts , such as boron trifluoride diethyl etherate (BF₃·OEt₂), to facilitate the formation of the glycosidic bond. The propargyl group introduces an alkyne functionality, enabling downstream modifications via click chemistry.

Critical parameters for this step include:

-

Temperature : Reactions are conducted at room temperature or mildly elevated conditions (25–40°C).

-

Solvent systems : Anhydrous dichloromethane (DCM) or acetonitrile (ACN) ensures optimal catalyst activity.

-

Stoichiometry : A 1:1 molar ratio of alpha-L-fucopyranose to propargyl alcohol minimizes side reactions.

Protecting Group Chemistry

To prevent undesired side reactions during glycosylation, hydroxyl groups on the fucose moiety are often protected with acetyl groups. Peracetylation of alpha-L-fucopyranose precedes the glycosylation step, achieved using acetic anhydride in pyridine. Post-glycosylation, Zemplén deacetylation (using sodium methoxide in methanol) selectively removes acetyl protections, yielding the free hydroxyl form of the compound.

Detailed Step-by-Step Synthesis

Protection of Hydroxyl Groups

-

Peracetylation of Alpha-L-Fucopyranose :

Alpha-L-fucopyranose (1.0 equiv) is dissolved in anhydrous pyridine, and acetic anhydride (5.0 equiv) is added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature, yielding peracetylated alpha-L-fucopyranose as a white solid. -

Isolation :

The product is precipitated using ice-cold water, filtered, and washed with sodium bicarbonate to neutralize excess acid.

Propargylation Reaction

-

Glycosylation :

Peracetylated alpha-L-fucopyranose (1.0 equiv) and propargyl alcohol (1.2 equiv) are dissolved in anhydrous DCM. BF₃·OEt₂ (0.5 equiv) is added, and the reaction is stirred for 6–8 hours at 30°C. -

Workup :

The mixture is quenched with saturated NaHCO₃, extracted with DCM, and dried over MgSO₄. Evaporation under reduced pressure yields the propargylated intermediate.

Deprotection and Purification

-

Zemplén Deacetylation :

The propargylated intermediate is dissolved in methanol, and sodium methoxide (0.1 equiv) is added. After stirring for 4 hours at room temperature, the reaction is neutralized with Amberlite IR-120 resin. -

Chromatographic Purification :

The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5), yielding this compound as a colorless syrup.

Optimization of Reaction Conditions

Catalyst Selection

Solvent and Temperature Effects

-

Solvent Polarity :

Nonpolar solvents (DCM) favor glycosylation by stabilizing oxocarbenium ion intermediates. -

Temperature Control :

Reactions above 40°C lead to decomposition, while temperatures below 25°C result in incomplete conversion.

Analytical Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Propargyl alpha-L-fucopyranoside undergoes various types of chemical reactions, including:

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond acts as an electrophile.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the CuAAC reaction, forming triazoles.

Oxidation and Reduction Reactions: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Common Reagents and Conditions

Cu(I) Catalysts: Used in cycloaddition reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Carbonyl Compounds: Formed from oxidation reactions.

Alkanes: Formed from reduction reactions.

Scientific Research Applications

Propargyl alpha-L-fucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.

Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of propargyl alpha-L-fucopyranoside involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that can alter the properties of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Propargyl alpha-L-fucopyranoside belongs to a broader class of synthetic fucosides designed for enzyme assays, glycosylation studies, or receptor-binding experiments. Below is a comparison with key analogues:

| Compound | CAS Number | Molecular Weight | Key Functional Group | Primary Application | Detection Method |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | ~286.3 (estimated) | Propargyl (-C≡CH) | Click chemistry, enzyme probes | Fluorescence/click chemistry |

| 4-Nitrophenyl alpha-L-fucopyranoside | 10231-84-2 | 285.25 | 4-Nitrophenyl | α-L-Fucosidase assays | Absorbance (400–420 nm) |

| 4-Methylumbelliferyl alpha-L-fucopyranoside | 54322-38-2 | 318.29 | 4-Methylumbelliferyl | Fluorogenic substrate for fucosidases | Fluorescence (Ex 360/Em 450 nm) |

| 2-O-β-L-Fucopyranosyl-L-fucose | 71731-87-8 | 332.11 | Disaccharide (self-linked) | Glycosylation studies, lectin interactions | NMR, HPLC |

Reactivity and Stability

- This compound vs. This is attributed to the instability of the six-membered ring intermediate formed during cyclization, which contrasts with the stable five-membered rings in propargyl esters/amides . The carbocation stabilization in the latter is superior due to resonance with adjacent heteroatoms (e.g., oxygen or nitrogen), whereas the fucopyranoside’s oxygen provides weaker stabilization .

- Enzyme Substrate Efficiency: Chromogenic substrates like 4-Nitrophenyl alpha-L-fucopyranoside release 4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection . In contrast, this compound is less commonly used in direct enzyme assays but serves as a precursor for tagged glycoconjugates. Fluorogenic substrates (e.g., 4-Methylumbelliferyl derivatives) offer higher sensitivity, with detection limits up to 10-fold lower than chromogenic analogues .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing propargyl alpha-L-fucopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where the hydroxyl group of alpha-L-fucose is replaced with a propargyl group using propargyl bromide or similar alkylating agents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact stereochemical outcomes. For example, polar aprotic solvents like DMF enhance nucleophilicity, while base catalysts (e.g., NaH) facilitate deprotonation of the hydroxyl group . Optimization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) monitoring ensures regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D COSY/HSQC) resolves stereochemistry and propargyl group integration. Infrared (IR) spectroscopy identifies alkyne C≡C stretches (~2100 cm⁻¹). X-ray crystallography provides definitive structural validation, though crystallization may require co-solvent systems like methanol/water . Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies purity .

Q. How can this compound be applied in enzyme activity assays for fucosidases?

- Methodological Answer : As a substrate analog, it competitively inhibits alpha-L-fucosidases. Assays involve incubating the compound with purified enzymes and measuring hydrolysis via colorimetric (e.g., 4-nitrophenyl release) or fluorometric methods. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots under varied substrate concentrations . Negative controls (e.g., heat-inactivated enzymes) and buffer optimization (pH 5.5–6.5) minimize false positives .

Advanced Research Questions

Q. How can contradictory kinetic data in fucosidase inhibition studies using this compound be resolved?

- Methodological Answer : Contradictions may arise from enzyme isoforms or assay conditions. Address this by:

- Performing isoform-specific knockdowns (siRNA/CRISPR) to isolate contributions .

- Comparing Michaelis-Menten kinetics across pH gradients and ionic strengths .

- Validating with computational docking (AutoDock Vina) to assess binding affinity variations .

Q. What experimental designs are optimal for tracking metabolic incorporation of this compound into cellular glycoconjugates?

- Methodological Answer : Utilize click chemistry (CuAAC) with azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) for in situ labeling. Post-incubation, cells are fixed, permeabilized, and stained for fluorescence microscopy. Flow cytometry quantifies incorporation efficiency. Controls include untreated cells and competition assays with excess L-fucose . Mass spectrometry (MALDI-TOF) identifies labeled glycan structures .

Q. How can computational modeling elucidate the stability of this compound’s glycosidic bond under physiological conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states for hydrolysis. Molecular dynamics (MD) simulations (AMBER force field) predict solvent accessibility and hydrogen bonding in aqueous environments . Compare with experimental Arrhenius plots from thermal degradation studies .

Q. What strategies ensure data reproducibility in studies involving this compound?

- Methodological Answer :

- Cross-validate spectral data with public databases (PubChem, ChemSpider) .

- Replicate synthesis and assays across independent labs using standardized protocols .

- Publish raw datasets (HPLC chromatograms, NMR spectra) in repositories like Zenodo for peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.